

Application Notes and Protocols for (S)-Ceralasertib In Vitro Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib (also known as AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In response to DNA replication stress, ATR activates downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[4][5] By inhibiting ATR, **(S)-Ceralasertib** prevents the phosphorylation of Chk1, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells with specific genetic vulnerabilities, such as those with defects in the ATM signaling pathway.[1][6]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **(S)-Ceralasertib**, including the assessment of its impact on cell viability and the modulation of key downstream signaling molecules.

Data Presentation

(S)-Ceralasertib In Vitro Activity

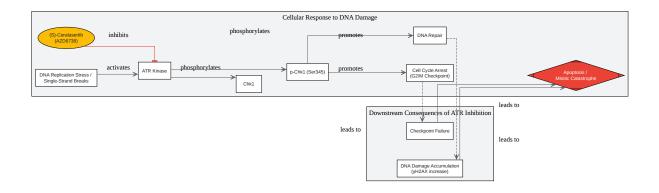
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of **(S)-Ceralasertib** in various cancer cell lines. These values are indicative of the compound's potency in inhibiting cell proliferation.



Cell Line	Cancer Type	Assay Type	Incubation Time	IC50 / GI50 (μΜ)	Reference
Breast Cancer Cell Lines	Breast Cancer	MTT Assay	5 days	0.3 to >1	[7]
SNU-601	Gastric Cancer	Cell Growth Inhibition	5 days	Not specified, but dose- dependent increase in S and sub-G1 populations observed at 0-1 µM	[7]
H460	Non-Small Cell Lung Cancer	Not Specified	Not Specified	GI50: 1.05	[8]
H23	Non-Small Cell Lung Cancer	Not Specified	Not Specified	GI50: 2.38	[8]
SNU478	Biliary Tract Cancer	MTT Assay	5 days	IC50: 0.46	[9]
SNU869	Biliary Tract Cancer	MTT Assay	5 days	IC50: 0.44	[9]
SNU2670	Biliary Tract Cancer	MTT Assay	5 days	IC50: >10	[9]
Multiple Cancer Cell Lines (Panel of 276)	Various Solid and Hematologica I Tumors	MTS Assay	3 days	Median GI50: 1.47 (Solid tumors: 1.68, Hematologica I tumors: 0.82)	[10]



Signaling Pathway and Experimental Workflows (S)-Ceralasertib Mechanism of Action

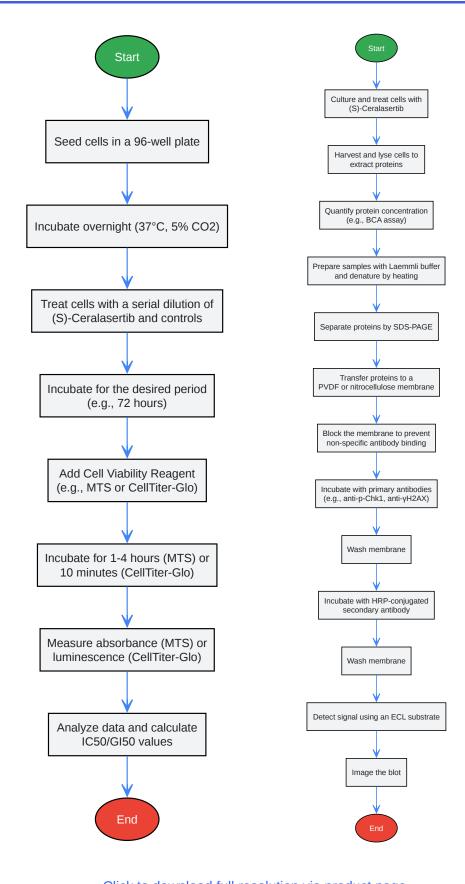


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Caption: **(S)-Ceralasertib** inhibits ATR kinase, preventing Chk1 phosphorylation and leading to apoptosis.

General Workflow for Cell Viability Assay





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